L-Tryptophan, 5-(phenylmethoxy)-

Catalog No.
S3720566
CAS No.
6383-70-6
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tryptophan, 5-(phenylmethoxy)-

CAS Number

6383-70-6

Product Name

L-Tryptophan, 5-(phenylmethoxy)-

IUPAC Name

(2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1

InChI Key

DFGNDJBYANKHIO-INIZCTEOSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N

L-Tryptophan, 5-(phenylmethoxy)- is a derivative of the essential amino acid L-tryptophan, which is crucial for protein synthesis and serves as a precursor for several biologically active compounds, including serotonin and melatonin. This specific compound features a phenylmethoxy group at the 5-position of the indole ring, which alters its chemical properties and biological activities compared to standard L-tryptophan. The presence of the phenylmethoxy moiety enhances lipophilicity and may influence its interaction with biological targets.

Scientists are interested in studying 5-BOT because it has some properties that differ from tryptophan. For example, 5-BOT is more resistant to breakdown by enzymes in the body. This makes it a potential tool for studying the effects of tryptophan on various biological processes.

Here are some specific areas of scientific research where 5-BOT is being investigated:

  • Neurochemistry: Researchers are interested in understanding the role of tryptophan in brain function. 5-BOT may be useful in studies aimed at understanding how tryptophan affects the levels of neurotransmitters like serotonin. PubChem, National Institutes of Health:
  • Peptide synthesis: 5-BOT can be used as a building block in the synthesis of peptides, which are short chains of amino acids. This can be useful for creating peptides with specific properties for research purposes. TCI America:

The chemical behavior of L-Tryptophan, 5-(phenylmethoxy)- can be characterized by several reactions:

  • Esterification: The hydroxyl group of the phenylmethoxy group can undergo esterification with various acids.
  • Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of tryptamine derivatives.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and biochemistry.

The synthesis of L-Tryptophan, 5-(phenylmethoxy)- typically involves:

  • Starting Material: Using L-tryptophan or its derivatives as a starting point.
  • Protecting Group Strategies: Employing protecting groups to safeguard reactive sites during synthesis.
  • Reagents and Conditions: Utilizing reagents such as phenylmethanol and appropriate catalysts under controlled conditions to facilitate the introduction of the phenylmethoxy group.

A common approach is to perform a one-pot synthesis that combines several steps into a single reaction sequence, enhancing yield and efficiency .

L-Tryptophan, 5-(phenylmethoxy)- has several potential applications:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting neurotransmitter systems.
  • Nutraceuticals: It may be used in dietary supplements aimed at improving mood or sleep quality due to its relation to serotonin and melatonin.
  • Research: Useful in studies investigating amino acid transport mechanisms and their implications in various diseases.

Studies on L-Tryptophan derivatives indicate significant interactions with various biological systems:

  • Transporter Interactions: Research has highlighted its role as an inhibitor of LAT1, suggesting potential therapeutic applications in conditions where amino acid transport is dysregulated .
  • Enzyme Interactions: The compound may interact with enzymes involved in neurotransmitter metabolism, though specific studies on this derivative are still emerging.

Several compounds share structural similarities with L-Tryptophan, 5-(phenylmethoxy)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-TryptophanIndole ring with an amino groupEssential amino acid; direct precursor to serotonin
5-Hydroxy-L-TryptophanHydroxyl group at the 5-positionActive metabolite involved in mood regulation
5-Methoxy-L-TryptophanMethoxy group at the 5-positionExhibits different pharmacokinetic properties
N-Acetyl-L-TryptophanAcetylated amine groupEnhanced solubility; used in research settings
5-Benzyloxy-L-TryptophanBenzyloxy group at the 5-positionInvestigated for its inhibitory effects on transporters

L-Tryptophan, 5-(phenylmethoxy)- stands out due to its unique phenylmethoxy substitution, which may enhance its lipophilicity and alter its pharmacological profile compared to other derivatives. This modification could lead to distinct interactions within biological systems, making it an interesting subject for further research.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

310.13174244 g/mol

Monoisotopic Mass

310.13174244 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-20-2023

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